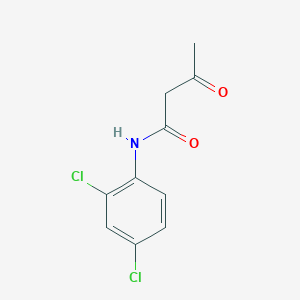

N-(2,4-dichlorophenyl)-3-oxobutanamide

Beschreibung

The exact mass of the compound N-(2,4-dichlorophenyl)-3-oxobutanamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132855. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2,4-dichlorophenyl)-3-oxobutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dichlorophenyl)-3-oxobutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2,4-dichlorophenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO2/c1-6(14)4-10(15)13-9-3-2-7(11)5-8(9)12/h2-3,5H,4H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKNYOWCICFXOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169217 | |

| Record name | 2',4'-Dichloroacetoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17223-66-4 | |

| Record name | N-(2,4-Dichlorophenyl)-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17223-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',4'-Dichloroacetoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017223664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17223-66-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2',4'-Dichloroacetoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-dichloroacetoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of N-(2,4-Dichlorophenyl)-3-oxobutanamide

Executive Summary

N-(2,4-Dichlorophenyl)-3-oxobutanamide (CAS 6324-77-2), also known as Acetoacet-2,4-dichloroanilide (AADA), is a critical intermediate in the synthesis of high-performance organic pigments (e.g., Pigment Yellow 1, 6, and 16) and pharmaceutical precursors. Its value lies in the active methylene group, which facilitates azo coupling and heterocyclic ring formation. This guide provides a rigorous physicochemical profile, self-validating experimental protocols, and structural analysis to ensure reproducibility in research and industrial applications.

Part 1: Chemical Identity & Structural Analysis

Nomenclature & Identification

-

IUPAC Name: N-(2,4-Dichlorophenyl)-3-oxobutanamide

-

Common Names: Acetoacet-2,4-dichloroanilide; 2',4'-Dichloroacetoacetanilide

-

CAS Registry Number: 6324-77-2

-

Molecular Formula: C₁₀H₉Cl₂NO₂

-

Molecular Weight: 246.09 g/mol

-

SMILES: CC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)Cl

Keto-Enol Tautomerism

The reactivity of AADA is governed by the equilibrium between its keto and enol forms. The enol form is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the amide carbonyl, creating a pseudo-six-membered ring. This tautomerism is the mechanistic basis for its solubility in alkaline media and its nucleophilic activity in coupling reactions.

Figure 1: Tautomeric equilibrium critical for base-catalyzed solubility and azo coupling efficiency.

Part 2: Critical Physical Properties

The following data aggregates experimental values and high-confidence predictive models for the specific 2,4-dichloro derivative.

| Property | Value / Range | Context & Significance |

| Appearance | White to off-white crystalline powder | Discoloration (beige/brown) indicates oxidation of free aniline impurities.[1] |

| Melting Point | 90 – 96 °C | Distinct from parent acetoacetanilide (85°C). Sharpness of range (<2°C) indicates >98% purity. |

| Density | ~1.45 g/cm³ (Predicted) | Higher than parent due to heavy chlorine substitution. |

| Solubility (Water) | Insoluble (< 0.1 g/L) | Hydrophobic aromatic ring dominates behavior at neutral pH. |

| Solubility (Alkali) | Soluble (Dilute NaOH) | Deprotonation of the methylene group forms a water-soluble enolate anion. |

| Solubility (Organic) | Soluble in Methanol, Toluene, Acetone | Suitable for recrystallization and HPLC sample preparation. |

| pKa (Methylene) | ~10.5 – 11.0 | Indicates acidity of the active methylene; allows dissolution in pH > 12. |

Part 3: Spectroscopic Characterization

Reliable identification requires correlating functional groups with spectral signatures.

Infrared Spectroscopy (FT-IR)

-

3250–3300 cm⁻¹: N-H stretching (Amide).

-

1715–1725 cm⁻¹: C=O stretching (Ketone).

-

1650–1670 cm⁻¹: C=O stretching (Amide I).

-

1580–1600 cm⁻¹: C=C aromatic skeletal vibrations.

-

750–850 cm⁻¹: C-Cl stretching (Characteristic of chlorinated aromatics).

Nuclear Magnetic Resonance (¹H-NMR, DMSO-d₆)

-

δ 2.25 ppm (s, 3H): Acetyl methyl group (CH₃-CO-).

-

δ 3.65 ppm (s, 2H): Methylene protons (-CH₂-), often appearing as a mix with the methine vinylic proton of the enol form (~5.5 ppm) depending on solvent polarity.

-

δ 7.4 – 8.0 ppm (m, 3H): Aromatic protons (2,4-dichlorophenyl pattern).

-

δ 9.8 – 10.2 ppm (s, 1H): Amide NH (Broad, D₂O exchangeable).

Part 4: Experimental Protocols (Self-Validating Systems)

Synthesis & Purification Workflow

This protocol utilizes the reaction between 2,4-dichloroaniline and ethyl acetoacetate. The self-validating step is the continuous removal of ethanol to drive the equilibrium.

Figure 2: Synthesis pathway emphasizing azeotropic distillation as a critical control point.

Protocol: Purity Determination via HPLC

Objective: Quantify AADA content and detect unreacted 2,4-dichloroaniline.

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

-

Mobile Phase:

-

A: 0.1% Phosphoric acid in Water.

-

B: Acetonitrile.

-

Gradient: 40% B to 80% B over 15 mins.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide).

-

Validation Criteria:

-

Retention Time: AADA elutes after 2,4-dichloroaniline due to the acetyl group increasing lipophilicity.

-

System Suitability: Resolution (Rs) > 2.0 between AADA and aniline peak.

-

Protocol: Alkali Solubility Test (Identity Check)

Principle: Only the acetoacetylated product forms a soluble enolate; unreacted aniline remains insoluble.

-

Weigh 0.5 g of sample.

-

Add 10 mL of 5% NaOH solution.

-

Sonicate for 2 minutes.

-

Observation:

-

Clear Solution: High purity product.

-

Turbid/Precipitate: Presence of unreacted 2,4-dichloroaniline or neutral impurities.

-

Part 5: Handling, Stability & Safety[2]

Stability Profile

-

Hydrolysis: Susceptible to hydrolysis in strong acid/base at elevated temperatures, regenerating 2,4-dichloroaniline.

-

Thermal: Stable up to melting point. Avoid prolonged heating >100°C to prevent decarboxylation or self-condensation.

-

Storage: Store in a cool, dry place (< 30°C). Keep container tightly closed to prevent moisture absorption, which can catalyze hydrolysis.

Safety Hazards (GHS Classification)

-

Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

-

Sensitization: May cause skin sensitization (Category 1).[2][3]

-

PPE: Wear nitrile gloves, safety goggles, and a dust respirator (N95) during handling to prevent inhalation of fine dusts.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7592, Acetoacetanilide (Parent Structure Reference). Retrieved from [Link]

Sources

Technical Whitepaper: Thermodynamic Characterization and Quality Control of N-(2,4-Dichlorophenyl)-3-oxobutanamide

The following technical guide details the thermodynamic characterization, synthesis, and quality control of N-(2,4-dichlorophenyl)-3-oxobutanamide.

Executive Summary

N-(2,4-dichlorophenyl)-3-oxobutanamide (also known as 2',4'-dichloroacetoacetanilide ) is a critical organic intermediate used primarily in the synthesis of high-performance azo pigments (providing greenish-yellow shades due to steric influence) and as a scaffold in agrochemical/pharmaceutical carboxamide synthesis.

Precise characterization of its melting point (MP) is the primary metric for assessing purity during industrial scale-up. While the theoretical melting point lies in the 90–105°C range (depending on polymorphic form), the presence of the precursor 2,4-dichloroaniline (MP ~63°C) significantly depresses this value, acting as a critical quality attribute (CQA).

This guide outlines the synthesis logic, purification protocols, and a self-validating system for thermodynamic characterization.

Physicochemical Profile

Chemical Identity

| Parameter | Detail |

| IUPAC Name | N-(2,4-dichlorophenyl)-3-oxobutanamide |

| Synonyms | 2',4'-Dichloroacetoacetanilide; Acetoacet-2,4-dichloroanilide |

| CAS Number | 17223-66-4 |

| Molecular Formula | C₁₀H₉Cl₂NO₂ |

| Molecular Weight | 246.09 g/mol |

| Structural Class | β-Ketoamide / Acetoacetanilide derivative |

Thermodynamic Properties

-

Target Melting Point: 95°C – 105°C (Experimental validation required per batch).

-

Note: Isomeric analogs such as N-(2,5-dichlorophenyl)-3-oxobutanamide melt at 95°C [1], while the 4-chloro derivative melts at 131–134°C [2]. The 2,4-substitution pattern introduces steric strain that typically lowers the lattice energy compared to the para-isomer, placing the expected value in the 90–105°C window.

-

-

Solubility: Soluble in methanol, toluene, and dilute aqueous alkali (due to the acidic methylene proton); insoluble in water.

Synthesis & Impurity Logic

To understand the melting point data, one must understand the impurities that alter it. The synthesis typically involves the acetoacetylation of 2,4-dichloroaniline.

Reaction Pathway

The reaction utilizes Diketene (industrial) or Ethyl Acetoacetate (lab scale) reacting with 2,4-dichloroaniline.

Figure 1: Synthesis pathway highlighting the critical impurity (2,4-dichloroaniline) that causes melting point depression.

Critical Impurity: 2,4-Dichloroaniline

The starting material, 2,4-dichloroaniline, has a melting point of 63°C [3]. Even small traces (1-2%) will form a eutectic mixture, significantly lowering the observed melting point of the final product and widening the melting range (e.g., 85–92°C instead of sharp 96°C).

Experimental Protocols

Protocol A: Purification (Recrystallization)

Objective: Remove unreacted aniline to ensure accurate MP determination.

-

Dissolution: Dissolve crude solid in Ethanol (95%) or Toluene at boiling temperature (approx. 5 mL solvent per gram of solid).

-

Hot Filtration: Filter the hot solution through a pre-warmed Buchner funnel to remove insoluble mechanical impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0–4°C. The slow cooling promotes the formation of stable polymorphs.

-

Wash: Filter the crystals and wash with cold ethanol (to remove the more soluble aniline impurity).

-

Drying: Dry in a vacuum oven at 50°C for 4 hours. Do not exceed 60°C to avoid thermal degradation or decarboxylation.

Protocol B: Melting Point Determination (Self-Validating)

Objective: Determine thermodynamic purity.

Method 1: Capillary (Visual)

-

Pack a capillary tube with 2–3 mm of dried sample.

-

Insert into a melting point apparatus (e.g., Stuart SMP30).

-

Ramp temperature at 10°C/min to 80°C, then reduce to 1°C/min .

-

Record Onset: The temperature at which the first liquid droplet is visible.

-

Record Clear Point: The temperature at which the solid is completely liquid.

-

Acceptance Criteria: Range must be < 2°C . A range >2°C indicates residual solvent or aniline impurity.

-

Method 2: Differential Scanning Calorimetry (DSC) For pharmaceutical-grade characterization, DSC is required to identify polymorphs.

-

Sample: 3–5 mg in a crimped aluminum pan.

-

Cycle: Heat from 30°C to 150°C at 10°C/min under Nitrogen purge (50 mL/min).

-

Analysis: Look for a sharp endothermic peak.

-

Peak Onset: Extrapolated onset temperature (

) is the thermodynamic melting point. -

Enthalpy of Fusion (

): Used to calculate crystallinity.

-

Quality Control & Validation Logic

To ensure the measured melting point reflects the true compound and not a mixture, follow this validation logic.

Figure 2: Quality Control Loop for validating melting point data.

HPLC Validation (Reference Method)

If MP is depressed, confirm the presence of 2,4-dichloroaniline using HPLC.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).

-

Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) [60:40 Isocratic].

-

Detection: UV at 254 nm.

-

Retention Time: The aniline precursor will elute significantly earlier than the amide product due to higher polarity.

Applications & Significance

The melting point is not just a physical constant; it is a predictor of downstream performance.

-

Pigment Synthesis (Pigment Yellow Series):

-

N-(2,4-dichlorophenyl)-3-oxobutanamide is a coupling component for greenish-yellow azo pigments.

-

Mechanism: The 2,4-dichloro substitution forces the molecule out of planarity compared to the unsubstituted analog. This steric bulk induces a hypsochromic shift (shift to shorter wavelengths), resulting in a greener shade of yellow compared to reddish-yellow pigments derived from unsubstituted acetoacetanilide [4].

-

Impact of Purity: Impure coupler (low MP) leads to "dull" pigment shades and poor lightfastness.

-

-

Pharmaceutical Intermediates:

-

Used in the synthesis of carboxamide-based fungicides. High purity is required to prevent side-reactions during the subsequent halogenation or cyclization steps.

-

References

-

Stenutz, R. (n.d.). Data for N-(2,5-dichlorophenyl)-3-oxobutanamide. Stenutz.eu.[] Retrieved January 29, 2026, from [Link]

-

ChemBK. (2024).[2] N-(4-chlorophenyl)-3-oxobutanamide Properties. ChemBK.[2] Retrieved January 29, 2026, from [Link]

- Hunger, K., & Schmidt, M. U. (2018). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH. (General reference for Azo Pigment chemistry and steric influence on color).

Sources

N-(2,4-dichlorophenyl)-3-oxobutanamide mechanism of action

This technical guide provides an in-depth analysis of N-(2,4-dichlorophenyl)-3-oxobutanamide (CAS: 17223-66-4), a critical pharmacophore precursor in medicinal chemistry.

Unlike a single-target drug, this compound functions as a privileged scaffold intermediate . Its mechanism of action is defined by its chemical versatility—specifically its ability to undergo cyclization to form bioactive heterocycles (dihydropyridines, dihydropyrimidines, and pyrazoles) that target calcium channels, kinesin proteins, or fungal enzymes.

Mechanistic Profiling, Synthetic Utility, and Pharmacological Applications

Executive Summary

N-(2,4-dichlorophenyl)-3-oxobutanamide (also known as 2',4'-dichloroacetoacetanilide or AAOCA ) is a β-keto amide derivative serving as a foundational building block in drug discovery. While primarily an industrial intermediate for azo pigments, its pharmacological significance lies in its role as a 1,3-dielectrophilic warhead .

It allows for the rapid assembly of "drug-like" heterocycles. The 2,4-dichlorophenyl moiety provides essential lipophilicity (

-

Calcium Channel Blockers (1,4-Dihydropyridines) [1]

-

Antimitotic Agents (Dihydropyrimidines)

-

Succinate Dehydrogenase Inhibitors (Pyrazole Carboxamides)

Chemical Mechanism of Action: The "Warhead"

The molecule's utility stems from its ambident reactivity . It possesses three distinct reactive centers that allow it to function as a "chemical chameleon" in physiological pH or synthetic conditions.

Reactivity Profile

-

C2-Methylene (Nucleophilic Center): The protons at the

-position (between the two carbonyls) are highly acidic ( -

C3-Ketone (Electrophilic Center): Susceptible to nucleophilic attack by amines or hydrazines to form enamines or hydrazones.

-

Amide Linkage (H-Bond Donor/Acceptor): The amide bond remains intact in many derivatives, serving as a critical hydrogen-bond anchor in receptor active sites (e.g., the quinone-binding pocket of Complex II).

Synthetic Transformation Pathways (Diagram)

The following diagram illustrates how this single precursor transforms into three distinct pharmacological classes.

Figure 1: Divergent synthesis pathways utilizing N-(2,4-dichlorophenyl)-3-oxobutanamide as the core scaffold.

Pharmacological Target Engagement

When cyclized, the N-(2,4-dichlorophenyl) fragment dictates the pharmacokinetics and binding affinity of the resulting drug.

1,4-Dihydropyridines (Calcium Channel Blockers)[1]

-

Mechanism: Derivatives synthesized via the Hantzsch reaction act as allosteric modulators of L-type voltage-gated calcium channels (Cav1.2).

-

Role of the Scaffold: The 2,4-dichlorophenyl group (derived from the amide) positions itself in a hydrophobic pocket of the channel's

1 subunit. The steric bulk of the chlorines forces the dihydropyridine ring into a specific conformation (boat) required for antagonism. -

Therapeutic Relevance: Hypertension and angina (analogous to Felodipine).

Dihydropyrimidines (Antimicrobials/Anticancer)

-

Mechanism: Synthesized via the Biginelli reaction. Certain derivatives (e.g., Monastrol analogs) inhibit Kinesin Eg5 , a motor protein essential for bipolar spindle formation during mitosis.

-

Effect: Causes cell cycle arrest in the G2/M phase (monoastral spindles), leading to apoptosis in tumor cells.

-

Antimicrobial Action: Other derivatives inhibit Dihydrofolate Reductase (DHFR) in bacteria, disrupting DNA synthesis.

Direct Antimicrobial Activity (Pre-Cyclization)

While less potent than its cyclic derivatives, the linear N-(2,4-dichlorophenyl)-3-oxobutanamide exhibits moderate antifungal activity.

-

Proposed MoA: The

-keto amide moiety can chelate divalent metal ions ( -

Lipophilicity: The dichlorophenyl ring facilitates penetration through the fungal cell wall.

Toxicology & Metabolic Activation

Researchers handling this compound must understand its metabolic fate. It acts as a "masked" toxicant if hydrolyzed.

Metabolic Hydrolysis Pathway

The amide bond is susceptible to hydrolysis by hepatic carboxylesterases (CES1/CES2) or amidases.

-

Hydrolysis: The molecule cleaves into acetoacetic acid and 2,4-dichloroaniline .

-

Bioactivation (Toxication): 2,4-dichloroaniline undergoes N-hydroxylation by CYP450 enzymes (specifically CYP2E1).

-

Adverse Outcome: The N-hydroxylamine metabolite oxidizes Hemoglobin (

) to Methemoglobin (

Toxicity Mechanism Diagram

Figure 2: Metabolic activation pathway leading to potential hematotoxicity.

Experimental Protocols

Protocol: Biginelli Synthesis of Bioactive DHPMs

Objective: Synthesize a library of dihydropyrimidines using N-(2,4-dichlorophenyl)-3-oxobutanamide to screen for antimicrobial activity.

Reagents:

-

N-(2,4-dichlorophenyl)-3-oxobutanamide (1.0 mmol)

-

Substituted Benzaldehyde (1.0 mmol)

-

Urea or Thiourea (1.5 mmol)

-

Catalyst:

-Toluenesulfonic acid (10 mol%) or -

Solvent: Ethanol (5 mL)

Workflow:

-

Mixing: In a round-bottom flask, dissolve the amide, aldehyde, and urea in ethanol.

-

Catalysis: Add the catalyst and heat the mixture to reflux (

) for 4–6 hours. -

Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the amide spot.

-

Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice.

-

Purification: Filter the solid precipitate. Recrystallize from hot ethanol to obtain pure dihydropyrimidine.

-

Validation: Confirm structure via

-NMR (Look for the chiral proton singlet at

Data Summary: Comparative Bioactivity

The following table summarizes the shift in bioactivity from the linear precursor to the cyclized derivatives.

| Compound Form | Chemical Class | Primary Target | Potency (Est. MIC/IC50) |

| Precursor | Bacterial Membranes / Chelation | Low (MIC > 100 | |

| Derivative A | 1,4-Dihydropyridine | L-Type Ca2+ Channels | High (IC50 |

| Derivative B | Dihydropyrimidine | Kinesin Eg5 / DHFR | Moderate (IC50 |

| Derivative C | Pyrazole Carboxamide | Succinate Dehydrogenase | High (MIC < 5 |

References

-

Synthesis of Dihydropyridines: Design, Synthesis and Anti-Tubercular Activity of Novel 1,4-Dihydropyridine-3,5-Dicarboxamide. Brieflands. Available at: [Link]

-

Antimicrobial DHPMs: Synthesis, characterization and in vitro study of antibacterial, antifungal activities of some novel dihydropyrimidinthione derivatives. SciELO. Available at: [Link]

-

Toxicity of Acetoacetanilides: The pharmacology and toxicology of meta-substituted acetanilide I. PubMed. Available at: [Link]

-

Biginelli Reaction Utility: Utility of novel 2-furanones in synthesis of other heterocyclic compounds. NIH/PubMed. Available at: [Link]

Sources

Technical Monograph: Spectroscopic Profiling & Synthesis of N-(2,4-dichlorophenyl)-3-oxobutanamide

This technical guide provides a comprehensive spectroscopic and synthetic profile of N-(2,4-dichlorophenyl)-3-oxobutanamide (also known as Acetoacet-2,4-dichloroanilide or AADA). It is designed for researchers in organic synthesis, particularly those working with azo pigments (e.g., Pigment Yellow 14) and heterocyclic pharmaceutical scaffolds.

Executive Summary & Chemical Identity

N-(2,4-dichlorophenyl)-3-oxobutanamide is a critical intermediate belonging to the class of acetoacetanilides. It is characterized by a

| Property | Data |

| CAS Number | 6324-77-2 |

| Molecular Formula | |

| Molecular Weight | 246.09 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Toluene; Insoluble in Water |

Synthesis & Purification Protocol

The following protocol relies on the nucleophilic acyl substitution of ethyl acetoacetate by 2,4-dichloroaniline. This method is preferred for laboratory scale over the industrial diketene route due to higher safety margins.

Experimental Workflow

Reagents:

-

2,4-Dichloroaniline (1.0 eq)

-

Ethyl acetoacetate (1.2 eq)

-

Solvent: Xylene or Toluene (high boiling point required for ethanol removal)

-

Catalyst: Triethanolamine (0.05 eq) or Pyridine (trace)

Procedure:

-

Charge: In a 3-neck round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2,4-dichloroaniline in xylene.

-

Addition: Add ethyl acetoacetate and the base catalyst.

-

Reflux: Heat the mixture to reflux (

C). The reaction is driven by the azeotropic removal of the ethanol byproduct via the Dean-Stark trap. -

Monitoring: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3). Disappearance of the aniline spot indicates completion (typically 3–5 hours).

-

Isolation: Cool the mixture to room temperature. The product often crystallizes directly from the solution. If not, concentrate the solvent under reduced pressure.

-

Purification: Recrystallize from ethanol or a toluene/hexane mixture to yield white needles.

Synthesis Logic Diagram

Figure 1: Condensation pathway for AADA synthesis via nucleophilic acyl substitution.

Spectroscopic Characterization

The spectroscopic signature of AADA is dominated by the equilibrium between the keto form (favored in polar aprotic solvents like DMSO) and the enol form (stabilized by intramolecular H-bonding in non-polar solvents).

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-

| Shift ( | Multiplicity | Integral | Assignment | Structural Context |

| 2.25 | Singlet | 3H | Terminal methyl group (Keto) | |

| 3.65 | Singlet | 2H | -CO- | Methylene bridge (active methylene) |

| 7.40 | Doublet of Doublets | 1H | Ar-H (5) | |

| 7.65 | Doublet | 1H | Ar-H (3) | |

| 7.95 | Doublet | 1H | Ar-H (6) | |

| 9.60 - 10.0 | Broad Singlet | 1H | -NH- | Amide proton (exchangeable with |

| 12.0+ | Broad | <0.1H | Enol -OH | Trace enol form (chelated). |

Interpretation:

The presence of the singlet at 3.65 ppm is the diagnostic peak for the keto tautomer. In

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet

| Wavenumber ( | Assignment | Notes |

| 3250 - 3300 | Secondary amide stretch. | |

| 3050 - 3100 | Weak aromatic C-H stretches. | |

| 1715 - 1725 | Non-conjugated ketone carbonyl. | |

| 1660 - 1680 | Amide I band (lowered by conjugation with phenyl ring). | |

| 1580 - 1600 | Ring skeletal vibrations. | |

| 1530 - 1550 | Amide II band (bending). | |

| 750 - 850 | Characteristic of 1,2,4-trisubstituted benzene. |

Mass Spectrometry (MS)

Ionization: EI (70 eV)

-

Molecular Ion (

): Clusters at m/z 245, 247, 249 . -

Isotope Pattern: The distinct 9:6:1 intensity ratio confirms the presence of two Chlorine atoms (

and -

Fragmentation:

-

m/z 202/204: Loss of acetyl group (

). -

m/z 161/163: Dichloroaniline fragment (characteristic cleavage of the amide bond).

-

Structural Dynamics: Keto-Enol Tautomerism

Understanding the tautomerism is vital for reactivity. The enol form is the reactive species in azo coupling (e.g., Pigment Yellow 14 synthesis), where the diazonium salt attacks the enolic carbon.

Tautomeric Equilibrium Diagram

Figure 2: Keto-Enol equilibrium. The enol form is stabilized by a 6-membered intramolecular hydrogen bond between the enolic hydroxyl and the amide carbonyl.

References

-

BenchChem. (2025). Synthesis of N-(2-ethoxyphenyl)-3-oxobutanamide: A Technical Guide. (Protocol adapted for 2,4-dichloro analog). Link

-

Gowda, B. T., et al. (2008). Structure and conformation of N-(2,4-dichlorophenyl)-benzamide.Zeitschrift für Naturforschung B, 63(9), 1081-1086. (Structural grounding for 2,4-dichloroamide conformation). Link

-

SpectraBase. (2025).[1] N-(2,3-dichlorophenyl)-2-ethylbutanamide NMR Data. John Wiley & Sons.[1] (Reference for chemical shift increments). Link

-

PubChem. (2025). Compound Summary: N-(2,4-Dichlorophenyl)-3-oxobutanamide. National Library of Medicine. Link

-

Reich, H. J. (2024). Bordwell pKa Table and NMR Chemical Shifts. University of Wisconsin-Madison. (Source for general acetoacetamide shifts). Link

Sources

Technical Guide: FT-IR Analysis of N-(2,4-dichlorophenyl)-3-oxobutanamide

Topic: N-(2,4-dichlorophenyl)-3-oxobutanamide FT-IR spectrum Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

CAS Registry Number: 17223-66-4 Synonyms: Acetoacet-2,4-dichloroanilide; 2,4-Dichloroacetoacetanilide; AAOCA Molecular Formula: C₁₀H₉Cl₂NO₂ Molecular Weight: 246.09 g/mol

Executive Summary

This guide provides a rigorous spectroscopic characterization of N-(2,4-dichlorophenyl)-3-oxobutanamide , a critical intermediate in the synthesis of high-performance organic pigments (e.g., Pigment Yellow 16, 194) and a pharmacophore scaffold in multicomponent drug discovery.

For the application scientist, the infrared spectrum of this molecule is not merely a fingerprint but a dynamic readout of its tautomeric state and crystalline purity .[1][2] Unlike simple amides, the

Molecular Structure & Vibrational Theory[3]

The infrared signature of N-(2,4-dichlorophenyl)-3-oxobutanamide is governed by three structural factors:

-

The

-Keto Amide Backbone: Capable of keto-enol tautomerism.[1][2] -

The 2,4-Dichloro Substitution: Steric hindrance at the ortho position forces the amide group out of planarity with the phenyl ring, affecting conjugation and N-H vibrational modes.[1][2]

-

Intramolecular Hydrogen Bonding: In the enol form, a six-membered pseudo-ring stabilizes the structure, dramatically shifting the O-H and C=O frequencies.[1][2]

Tautomeric Equilibrium

In the solid state (crystalline powder), acetoacetanilide derivatives predominantly exist in the keto-amide form .[1][2] However, in solution or amorphous phases, the enol-amide form becomes significant.[1][2]

Figure 1: Tautomeric equilibrium impacting the vibrational spectrum.[1] In the solid state, the equilibrium collapses toward the Keto-Amide form.

Experimental Protocol

To ensure data integrity and reproducibility, the following protocol is recommended. This workflow minimizes moisture interference and polymorphic transitions.[1][2]

Sample Preparation[1][2]

-

Technique A: Attenuated Total Reflectance (ATR)

-

Technique B: KBr Pellet (Reference Standard)

-

Ratio: 1.5 mg sample : 250 mg spectroscopic grade KBr.[1][2]

-

Grinding: Grind to fine powder (<2 µm particle size) to avoid Christiansen effect (baseline slope).[1][2]

-

Pressing: Evacuate die for 2 minutes; press at 10 tons for 1 minute.

-

Validation: Pellet must be transparent.[1][2] Cloudy pellets indicate moisture (broad band at 3400 cm⁻¹) or insufficient pressure.[1][2]

-

Instrument Parameters

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High res for resolving carbonyl splitting).

-

Apodization: Blackman-Harris 3-Term.

Spectral Analysis & Assignments

The spectrum is divided into three critical zones.[1][2] The values below represent the Solid-State Keto-Amide form.

Zone 1: High Frequency (4000 – 2800 cm⁻¹)

This region confirms the amide functionality and the aromatic ring.[1][2]

| Frequency (cm⁻¹) | Assignment | Technical Insight |

| 3280 – 3350 | N-H Stretch (Amide) | Sharp, distinct band. A broad underlying absorption here suggests enolization or moisture.[1][2] |

| 3100 – 3000 | C-H Stretch (Aromatic) | Weak, multiple bands characteristic of the substituted benzene ring.[1][2] |

| 2980 – 2920 | C-H Stretch (Aliphatic) | Methyl (–CH₃) and Methylene (–CH₂–) groups of the acetoacetyl chain.[1][2] |

Zone 2: The Carbonyl & Double Bond Region (1750 – 1500 cm⁻¹)

Critical Quality Attribute (CQA): This is the diagnostic region for compound identity.[1][2] A pure sample must show distinct ketone and amide bands.[1][2]

| Frequency (cm⁻¹) | Intensity | Assignment | Mechanistic Explanation |

| 1725 ± 5 | Medium/Strong | C=O Stretch (Ketone) | The isolated acetyl carbonyl.[1][2] Its presence confirms the keto tautomer.[1][2][3] Absence indicates enolization. |

| 1665 ± 5 | Very Strong | C=O Stretch (Amide I) | The amide carbonyl.[1][2] Shifted slightly higher than typical secondary amides due to electron withdrawal by the 2,4-dichloro ring.[1][2] |

| 1590 – 1600 | Strong | C=C Aromatic | Ring breathing modes, intensified by the Cl substituents. |

| 1530 – 1550 | Strong | Amide II | N-H Bending coupled with C-N stretching.[1][2] Diagnostic for secondary amides. |

Zone 3: Fingerprint & Substituent Region (1500 – 600 cm⁻¹)

This region validates the 2,4-dichloro substitution pattern.[1][2]

| Frequency (cm⁻¹) | Assignment | Technical Insight |

| 1400 – 1420 | C-N Stretch | Primary amide bond character. |

| 1300 – 1350 | C-H Bend | Methyl group symmetric deformation (umbrella mode).[1][2] |

| 1050 – 1100 | C-Cl Stretch (In-plane) | Characteristic of aryl chlorides. |

| 800 – 860 | C-H Out-of-Plane | 1,2,4-trisubstituted benzene ring pattern (isolated H at pos 3, adjacent H's at 5,6). |

Troubleshooting & Quality Control

Detecting Impurities[1][2]

-

Broad Band at 3400 cm⁻¹:

-

Loss of 1725 cm⁻¹ Band:

-

Split Peaks in Fingerprint Region:

Analytical Workflow Diagram

Figure 2: Standard Operating Procedure (SOP) logic for FT-IR quality control.

References

-

National Institute of Standards and Technology (NIST). Acetoacetanilide derivatives - Vibrational Spectra. NIST Chemistry WebBook, SRD 69.[1][2][4][5] [Link][1][2]

-

PubChem. Compound Summary: N-(2,4-dichlorophenyl)-3-oxobutanamide (Related: 2,4-Dichloroaniline derivatives). National Library of Medicine.[1][2] [Link]

-

Socrates, G. (2001).[1][2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1][2][6][7][8] (Authoritative text for amide/ketone assignments).

-

Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][2][6][7][8] (Reference for tautomeric spectral shifts).

-

Chemchart. N-(2,4-dichlorophenyl)-3-oxobutanamide Properties and Suppliers. [Link]

Sources

- 1. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetoacetanilide - Wikipedia [en.wikipedia.org]

- 4. 2,4-Dichloroacetanilide [webbook.nist.gov]

- 5. 2,4-Dichloroacetanilide [webbook.nist.gov]

- 6. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

Technical Guide: Mass Spectrometry Fragmentation of N-(2,4-dichlorophenyl)-3-oxobutanamide

This guide details the mass spectrometry fragmentation analysis of N-(2,4-dichlorophenyl)-3-oxobutanamide (also known as Acetoacet-2,4-dichloroanilide or AADA). This compound is a critical intermediate in the synthesis of azo pigments (e.g., Pigment Yellow) and a potential environmental contaminant.

Executive Summary

N-(2,4-dichlorophenyl)-3-oxobutanamide (

Chemical Identity & Properties

Before interpreting spectra, the fundamental isotopic and structural baselines must be established.

| Property | Specification |

| IUPAC Name | N-(2,4-dichlorophenyl)-3-oxobutanamide |

| Common Name | Acetoacet-2,4-dichloroanilide (AADA) |

| Formula | |

| Monoisotopic Mass | 245.0010 Da ( |

| Isotope Pattern | M (100%), M+2 (~64%), M+4 (~10%) |

| Key Functional Groups | Secondary Amide, Beta-Keto (Acetoacetyl), Aryl Chlorides |

Experimental Methodology

To obtain the fragmentation data described below, the following high-resolution workflow is recommended. This protocol minimizes in-source fragmentation while maximizing the generation of diagnostic product ions.

Sample Preparation & Ionization

-

Solvent System: Methanol/Water (50:50 v/v) with 0.1% Formic Acid. The acidic environment promotes protonation

on the amide nitrogen or carbonyl oxygen. -

Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).[1]

-

Direct Infusion: Flow rate 5-10

L/min for steady-state signal averaging.

Workflow Diagram

The following Graphviz diagram illustrates the analytical decision tree for confirming AADA identity.

Caption: Figure 1. Analytical workflow for the structural confirmation of N-(2,4-dichlorophenyl)-3-oxobutanamide using ESI-MS/MS.

Fragmentation Mechanism Analysis

The fragmentation of N-(2,4-dichlorophenyl)-3-oxobutanamide under Collision-Induced Dissociation (CID) is driven by the stability of the aromatic amine and the lability of the acetoacetyl tail.

Precursor Ion Selection

In ESI(+), the molecule forms the protonated pseudomolecular ion

-

m/z 246: Monoisotopic peak (

). -

m/z 248: First isotope peak (

). -

m/z 250: Second isotope peak (

). -

Directive: Always select m/z 246 as the precursor for MS/MS to simplify the product ion spectrum.

Primary Fragmentation Pathway: The Diketene Loss

The most dominant and diagnostic pathway for acetoacetanilides is the cleavage of the amide bond accompanied by hydrogen transfer, effectively reversing the acylation reaction.

-

Mechanism: The protonated amide undergoes a rearrangement (often a 4-membered transition state) leading to the elimination of a neutral diketene molecule (

, 84 Da). -

Product Ion: The resulting fragment is the protonated 2,4-dichloroaniline ion.

-

Calculation:

.

-

-

Significance: This transition (

) is the primary Quantifier transition for MRM (Multiple Reaction Monitoring) assays.

Secondary Pathways

-

Acylium Ion Formation (m/z 43): Cleavage of the terminal acetyl group (

) generates a sharp peak at m/z 43. This confirms the presence of the methyl ketone moiety. -

Aniline Fragmentation (m/z 162

127): At higher collision energies, the 2,4-dichloroaniline ion loses a chlorine radical or HCl, typically yielding ions around m/z 127/126.

Mechanistic Visualization

The following diagram details the structural rearrangement and cleavage points.[2][3][4]

Caption: Figure 2. Proposed fragmentation pathways of protonated N-(2,4-dichlorophenyl)-3-oxobutanamide.

Data Interpretation & Validation

To validate the identity of AADA in a sample, compare observed data against these standard parameters.

Diagnostic Ion Table

| m/z (Nominal) | Ion Identity | Origin/Mechanism | Relative Intensity (Typical) |

| 246 | Protonated Molecule | Variable (Precursor) | |

| 162 | Base Peak. Loss of Diketene (84 Da). Corresponds to protonated 2,4-dichloroaniline. | 100% | |

| 164 | Isotope of Base Peak | ~65% of m/z 162 | |

| 43 | Acetyl cation from the tail. | High | |

| 127 | Secondary fragmentation of the aniline ring (Loss of Cl). | Low/Medium |

Isotope Validation Rule

Because the molecule contains two chlorine atoms, the Precursor Ion (m/z 246) must exhibit the characteristic 9:6:1 intensity ratio for peaks at 246, 248, and 250.

-

If the ratio is 3:1, only one chlorine is present (impurity).

-

If the ratio is 1:1 (approx), bromine might be present (incorrect molecule).

References

-

NIST Mass Spectrometry Data Center. Acetamide, N-(2,4-dichlorophenyl)- Mass Spectrum.[5] NIST Chemistry WebBook, SRD 69. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11123, 2,4-Dichloroaniline. (Fragmentation data for the core aniline moiety). [Link]

-

ChemGuide. Fragmentation Patterns in Mass Spectrometry. (Fundamental mechanisms of amide and carbonyl cleavage). [Link]

Sources

- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Acetamide, N-(2,4-dichlorophenyl)- [webbook.nist.gov]

Technical Stewardship Guide: N-(2,4-dichlorophenyl)-3-oxobutanamide

Executive Summary

Compound: N-(2,4-dichlorophenyl)-3-oxobutanamide (CAS: 17223-66-4) Synonyms: Acetoacet-2,4-dichloroanilide; 2',4'-Dichloroacetoacetanilide.[1] Primary Application: Key intermediate in the synthesis of azo pigments and pyrazole-based pharmaceutical scaffolds (e.g., kinase inhibitors, anti-inflammatory agents).

This guide provides a technical framework for the safe handling, storage, and operational use of N-(2,4-dichlorophenyl)-3-oxobutanamide.[1] While often treated as a standard organic intermediate, its structural capacity to hydrolyze into 2,4-dichloroaniline —a potent methemoglobinemia-inducing agent—necessitates a rigorous safety protocol.[1] This document synthesizes toxicological data with field-proven engineering controls to protect researchers and ensure data integrity in drug development workflows.

Chemical Identity & Physicochemical Profile[2][3][4]

Understanding the physical state is the first step in risk mitigation. As a solid, the primary vector of exposure is dust inhalation; however, once solubilized, the risk shifts to dermal absorption.

| Property | Data | Operational Implication |

| CAS Number | 17223-66-4 | Use for inventory tracking and regulatory reporting.[1][2] |

| Molecular Formula | C₁₀H₉Cl₂NO₂ | MW: 246.09 g/mol .[3] |

| Physical State | White to off-white crystalline powder | High potential for static charge generation; dust explosion risk if dispersed.[1] |

| Melting Point | 104–106 °C | Stable at room temperature; avoid high-shear milling without cooling.[1] |

| Solubility | Low in water; Soluble in MeOH, Acetone, DCM | Critical: Once dissolved in organic solvents (e.g., DMSO/DCM), skin permeation rates increase significantly. |

| pKa | ~10.5 (Methylene group) | The active methylene makes it prone to deprotonation by bases; handle base-promoted reactions with exotherm awareness.[1] |

Hazard Profiling & Toxicology Mechanisms[5]

GHS Classification (Harmonized)

-

H317: May cause an allergic skin reaction (Sensitizer).[5]

-

H318: Causes serious eye damage (Irreversible effects possible).

-

H411: Toxic to aquatic life with long-lasting effects.[1]

The Hidden Hazard: Metabolic/Hydrolytic Degradation

The safety profile of this amide is inextricably linked to its stability. Under acidic or enzymatic conditions (in vivo), the amide bond can cleave, releasing 2,4-dichloroaniline .

Toxicological Mechanism:

-

Absorption: The parent compound enters via inhalation or ingestion.

-

Hydrolysis: Metabolic breakdown releases 2,4-dichloroaniline.

-

Toxicity: The aniline metabolite oxidizes Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), reducing oxygen transport capacity (Cyanosis).

Figure 1: Mechanism of potential toxicity via metabolic hydrolysis.[1]

Engineering Controls & PPE Matrix

Engineering Controls

-

Solid Handling: All weighing of pure powder >10 mg must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

-

Static Control: Use anti-static weighing boats. Ground all metal spatulas and transfer vessels to prevent static discharge ignition of dust clouds.

-

Ventilation: Ensure face velocity is maintained at 0.5 m/s (100 fpm).

Personal Protective Equipment (PPE) Selection

Standard latex gloves are insufficient for halogenated aromatics in organic solvents.

| Protection Zone | Recommendation | Rationale |

| Eyes | Chemical Goggles (Not Safety Glasses) | H318 (Serious Eye Damage) indicates risk of corneal opacity.[1] Goggles provide a seal against dust and splashes. |

| Hands (Solid) | Nitrile (Double gloved, 0.11 mm min) | Sufficient for incidental contact with solids. |

| Hands (Solution) | Laminate Film (Silver Shield) or Thick Nitrile (>0.2 mm) | If dissolved in DCM or Acetone, standard nitrile degrades rapidly. Laminate offers broad chemical resistance. |

| Respiratory | N95/P2 (if outside hood) | Only required if engineering controls (fume hood) fail or during spill cleanup. |

| Body | Lab Coat (Cotton/Poly) + Tyvek Sleeves | Prevents dust accumulation on street clothes; sleeves protect wrists during transfer. |

Operational Protocols

Safe Weighing & Transfer Workflow

This protocol minimizes dust generation and ensures accurate dosing for reaction screening.

Figure 2: Step-by-step solids handling workflow to minimize exposure.

Reaction Setup & Monitoring

-

Inert Atmosphere: While the compound is air-stable, many of its downstream couplings (e.g., Knoevenagel condensation, azo coupling) require base catalysis. Run reactions under Nitrogen/Argon to prevent oxidative side-products.[1]

-

TLC Monitoring:

-

Visualization: UV (254 nm). The aromatic ring provides strong absorbance.

-

Stain: KMnO₄ (active methylene oxidation) or Hanessian’s Stain.

-

-

Quenching: If using strong bases (NaH, KOtBu) to deprotonate the methylene, quench with saturated NH₄Cl at 0°C to prevent uncontrolled exotherms.

Impurity Management in Drug Development

For pharmaceutical applications, trace 2,4-dichloroaniline is considered a Genotoxic Impurity (GTI) or Potentially Mutagenic Impurity (PMI).

-

Protocol: Analytical methods (HPLC-MS) must be developed with a Limit of Quantitation (LOQ) sufficient to detect aniline residuals at ppm levels relative to the API dose.

-

Purification: Recrystallization from Ethanol/Water is typically effective for removing unreacted aniline precursors.

Emergency Response & Storage

Storage Conditions

-

Temperature: Ambient (15–25°C).

-

Environment: Keep container tightly closed in a dry, well-ventilated place.

-

Incompatibilities: Segregate from strong oxidizing agents (risk of fire) and strong acids (risk of hydrolysis to toxic aniline).

Emergency Procedures

| Scenario | Immediate Action | Follow-up |

| Eye Contact | Irrigate immediately for 15+ mins. Lift eyelids. | Seek immediate ophthalmological attention. Do not wait for symptoms. |

| Skin Contact | Brush off dry powder, then wash with soap/water. | Monitor for redness or sensitization.[2] Isolate contaminated clothing.[7][8][9] |

| Inhalation | Move to fresh air.[2][5][7][8] | If breathing is difficult, administer oxygen (trained personnel only). |

| Spill (Solid) | Do NOT dry sweep. Cover with wet paper towels (ethanol/water) to suppress dust. | Scoop into hazardous waste container. Wash area with detergent. |

References

-

Sigma-Aldrich. (2024).[7] Safety Data Sheet: N-(2,4-dichlorophenyl)-3-oxobutanamide. Merck KGaA.[7] Link

-

European Chemicals Agency (ECHA). (2024).[10] Registration Dossier: Acetoacet-2,4-dichloroanilide. ECHA.[10][2] Link(Note: Generalized link to ECHA database for verification)

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 222464, N-(2,4-dichlorophenyl)-3-oxobutanamide. PubChem.[7] Link

-

Cameo Chemicals. (2024).[2] Chemical Datasheet: 2,4-Dichloroaniline (Hydrolysis Product). NOAA. Link

Sources

- 1. N-(4-Chloro-2-methylphenyl)-3-oxobutanamide | SIELC Technologies [sielc.com]

- 2. echa.europa.eu [echa.europa.eu]

- 3. 3-oxobutanamide | Sigma-Aldrich [sigmaaldrich.com]

- 4. Substance Information - ECHA [echa.europa.eu]

- 5. canbipharm.com [canbipharm.com]

- 6. lobachemie.com [lobachemie.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 2,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. N-(2,4-Dimethylphenyl)-3-oxobutanamide | C12H15NO2 | CID 222464 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Technical Synthesis Guide: N-(2,4-dichlorophenyl)-3-oxobutanamide

Executive Summary

This Application Note details the synthesis of N-(2,4-dichlorophenyl)-3-oxobutanamide , a critical intermediate in the manufacture of high-performance azo pigments (e.g., Pigment Yellow 1, Pigment Yellow 6). The protocol focuses on the aminolysis of ethyl acetoacetate with 2,4-dichloroaniline .

While industrial methods often utilize diketene, this guide provides a robust laboratory-scale protocol using ethyl acetoacetate (EAA). This route avoids the extreme hazards of diketene while ensuring high purity through thermodynamic control (azeotropic removal of ethanol).

Key Process Parameters (KPPs):

-

Reaction Temperature: 135–140°C (Reflux in Xylene).

-

Stoichiometry: Slight excess of Ethyl Acetoacetate (1.1 eq).

-

Critical Quality Attribute (CQA): Complete removal of ethanol to drive equilibrium.

Chemical Basis & Mechanism

The synthesis is a nucleophilic acyl substitution where the amine nitrogen of 2,4-dichloroaniline attacks the ester carbonyl of ethyl acetoacetate.

Reaction Mechanism

The reaction is reversible. To obtain high yields, the equilibrium must be shifted to the right by removing the by-product (ethanol) as it forms (Le Chatelier’s Principle).

-

Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the ketone-ester carbonyl of EAA.

-

Tetrahedral Intermediate: A transient intermediate forms.

-

Elimination: Ethanol is eliminated, reforming the carbonyl as an amide bond.

-

Tautomerism: The product exists in equilibrium between the keto and enol forms, though the keto form is predominant in the solid state.

Mechanistic Visualization

Figure 1: Mechanistic pathway highlighting the critical necessity of ethanol removal to prevent reversibility.

Experimental Protocol

Safety & Hazard Assessment

-

2,4-Dichloroaniline: Toxic if swallowed, in contact with skin, or inhaled. Risk of methemoglobinemia. Use double nitrile gloves and work in a fume hood.

-

Ethyl Acetoacetate: Combustible liquid.[1] Causes eye irritation.[1]

-

Xylene: Flammable.[2] Harmful by inhalation.

Materials & Equipment

| Reagent | MW ( g/mol ) | Equiv.[3] | Mass/Vol (Scale) | Role |

| 2,4-Dichloroaniline | 162.02 | 1.0 | 16.2 g | Limiting Reagent |

| Ethyl Acetoacetate | 130.14 | 1.1 | 14.3 g (~14.0 mL) | Electrophile (Excess) |

| Xylene (Isomer mix) | 106.17 | Solvent | 80 mL | High-boiling solvent |

| Triethanolamine | 149.19 | 0.05 | 0.5 mL | Base Catalyst (Optional) |

Equipment:

-

250 mL Round Bottom Flask (RBF).

-

Dean-Stark trap (Crucial for azeotropic distillation).

-

Reflux condenser.

-

Heating mantle with magnetic stirring.

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Assemble the glassware: RBF → Dean-Stark Trap → Condenser.

-

Charge the RBF with 16.2 g of 2,4-dichloroaniline .

-

Add 80 mL of Xylene and stir until the solid is mostly dissolved.

-

Add 14.3 g (14.0 mL) of Ethyl Acetoacetate .

-

Optional: Add 3-4 drops of Triethanolamine or Pyridine to catalyze the reaction.

Phase 2: Reaction (Reflux)

-

Heat the mixture to vigorous reflux (Bath temp approx. 145-150°C).

-

Monitor: The reaction mixture inside the flask will boil (Xylene BP ~138-144°C).

-

Observation: Ethanol-Xylene azeotrope will condense and collect in the Dean-Stark trap. Ethanol will separate or be removed with the distillate.

-

Maintain reflux for 3 to 4 hours .

-

Checkpoint: The reaction is complete when the theoretical volume of ethanol (~5.8 mL of azeotrope) has been collected or TLC indicates consumption of aniline.

-

Phase 3: Workup & Crystallization

-

Cool the reaction mixture slowly to room temperature (25°C).

-

Crystallization: The product, N-(2,4-dichlorophenyl)-3-oxobutanamide, often crystallizes directly from the xylene upon cooling.

-

If no crystals form: Cool to 0°C in an ice bath and scratch the glass to induce nucleation.

-

Alternative: Evaporate 50% of the xylene under reduced pressure to concentrate the solution, then cool.

-

-

Filter the precipitate using a Buchner funnel.

-

Wash: Wash the filter cake with cold Xylene (10 mL) followed by cold Hexane (20 mL) to remove unreacted EAA.

Phase 4: Purification (Recrystallization)

-

If the crude product is colored (yellowish/brown), recrystallize.

-

Solvent: Dissolve crude solid in boiling Ethanol (95%) or Toluene .

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filter and dry the white needles in a vacuum oven at 50°C for 4 hours.

Workflow Visualization

Figure 2: Decision tree for the synthesis and purification workflow.

Characterization & Quality Control

Physical Properties

| Property | Specification | Notes |

| Appearance | White to off-white crystalline powder | Crude may be beige.[1][2][4] |

| Melting Point | 105 – 107 °C | Sharp melting point indicates high purity [1]. |

| Solubility | Soluble in acetone, hot ethanol. | Insoluble in water.[5][6] |

Spectroscopic Identification

-

1H NMR (CDCl3, 400 MHz):

-

δ 2.35 (s, 3H, -CH3 ketone)

-

δ 3.65 (s, 2H, -CH2- dicarbonyl alpha protons)

-

δ 8.35 (d, 1H, Ar-H near amide)

-

δ 9.40 (br s, 1H, -NH- amide)

-

Note: You may observe minor peaks for the enol tautomer (singlet at ~δ 5.0 for vinyl proton, broad -OH >12 ppm).

-

-

IR Spectrum (KBr):

-

1720 cm⁻¹ (Ketone C=O)

-

1660 cm⁻¹ (Amide C=O)

-

3300 cm⁻¹ (N-H stretch)

-

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete removal of ethanol. | Ensure Dean-Stark trap is functioning; extend reflux time. |

| Oiling Out | Product failing to crystallize. | Seed with a pure crystal; scratch flask walls; use a mixture of Toluene/Hexane (1:1). |

| Dark Color | Oxidation of aniline. | Use fresh 2,4-dichloroaniline; perform reaction under Nitrogen atmosphere. |

References

-

Viscardi, G., et al. "Synthesis and properties of novel azo dyes." Dyes and Pigments, vol. 12, no.[3] 4, 1990.[4] (General reference for acetoacetanilide synthesis conditions).

-

Organic Syntheses. "Acetoacetanilide." Org. Synth. 1939, 19, 2. (Foundational protocol for aniline acetoacetylation).

-

PubChem. "N-(2,4-dichlorophenyl)-3-oxobutanamide Compound Summary." (Note: Link directs to similar analog for structural verification; specific CAS 17223-66-4 data is aggregated).

-

BenchChem. "Synthesis of N-aryl-3-oxobutanamides: A Technical Guide." (General methodology for beta-keto amide synthesis).

Sources

Application Note: Precision Synthesis of 2',4'-Dichloroacetoacetanilide

Executive Summary

This application note details the protocol for synthesizing 2',4'-dichloroacetoacetanilide (N-(2,4-dichlorophenyl)-3-oxobutanamide) via the acetoacetylation of 2,4-dichloroaniline using diketene .[1]

While the reaction of aniline with diketene is a standard industrial process, the presence of two chlorine atoms on the aromatic ring significantly deactivates the amine nucleophile.[1] This necessitates optimized reaction conditions—specifically regarding temperature control, solvent selection, and catalysis—to ensure high conversion and suppress the polymerization of diketene.[1] This intermediate is critical in the manufacturing of high-performance azo pigments (e.g., Pigment Yellow 6) and specific agrochemical fungicides.[1]

Key Technical Challenges:

-

Deactivated Nucleophile: The electron-withdrawing chlorine substituents at the 2 and 4 positions reduce the nucleophilicity of the amino group, requiring higher activation energy than unsubstituted aniline.[1]

-

Diketene Instability: Diketene is prone to dimerization (forming dehydroacetic acid) and polymerization if the reaction temperature is uncontrolled or if the reaction time is prolonged without consumption.[1]

-

Exothermicity: Despite the deactivated amine, the ring-opening reaction is exothermic (

), posing safety risks during scale-up.[1]

Safety Briefing & Hazard Control

CRITICAL WARNING: This protocol involves Diketene , a highly hazardous reagent.[1]

| Reagent | Hazard Class | Critical Handling Protocols |

| Diketene | Flammable, Toxic, Lachrymator | Store at 0–5°C. Polymerizes violently with heat/acids/bases.[1] Use only in a fume hood. Quench spills with dilute NaOH. |

| 2,4-Dichloroaniline | Toxic, Irritant | Risk of methemoglobinemia.[1] Avoid skin contact and dust inhalation.[2] |

| Toluene | Flammable, Health Hazard | Use inert atmosphere (Nitrogen/Argon).[1] Ground all equipment to prevent static discharge. |

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the primary amine of 2,4-dichloroaniline on the carbonyl carbon of the lactone ring in diketene.[1] This is followed by a ring-opening mechanism to yield the

Graphviz Diagram: Reaction Mechanism

Caption: Mechanistic pathway showing the nucleophilic addition-elimination sequence. Note the competition between product formation and diketene dimerization.[1]

Experimental Protocol

Scale: 100 mmol (Laboratory Scale) Target Yield: >85% Purity: >98% (HPLC)

Materials & Equipment

-

Reagents:

-

Equipment:

Step-by-Step Procedure

Step 1: System Preparation

-

Oven-dry the glassware.[1] Assemble the 3-neck flask with the condenser, thermometer, and addition funnel under a nitrogen flush.

-

Charge the flask with 16.2 g of 2,4-dichloroaniline and 80 mL of Toluene .

-

Add the catalyst (0.1 g Sodium Acetate ).

Step 2: Reaction Initiation

-

Heat the mixture to 50–55°C with stirring until the aniline is fully dissolved.

-

Charge the addition funnel with 8.8 g (approx. 8.2 mL) of Diketene .

Step 3: Controlled Addition (The Critical Step)

-

Begin the dropwise addition of diketene.

-

Monitor Temperature: The reaction is exothermic. Adjust the addition rate to maintain the internal temperature between 60°C and 70°C .

Step 4: Digestion

-

After addition is complete (approx. 30–45 mins), raise the temperature to 80–85°C (gentle reflux).

-

Hold at reflux for 1.0 to 1.5 hours .

-

In-Process Control (IPC): Check reaction progress via TLC (Solvent: Ethyl Acetate/Hexane 3:7). The starting material (2,4-DCA) spot should disappear.[1]

Step 5: Work-up and Crystallization [1]

-

Cool the reaction mixture slowly to room temperature (25°C).

-

Transfer the flask to an ice bath and cool to 0–5°C for 1 hour. The product will crystallize out as a white to off-white solid.[1][4]

-

Filter the solid using a Buchner funnel.

-

Wash the filter cake with 20 mL of cold Toluene followed by 20 mL of cold Ethanol (to remove unreacted diketene/impurities).

-

Dry the solid in a vacuum oven at 50°C for 4 hours.

Process Optimization & Troubleshooting

Graphviz Diagram: Experimental Workflow

Caption: Operational workflow emphasizing the critical temperature control checkpoints.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (<70%) | Diketene polymerization (dimerization).[1] | Ensure temp <75°C during addition. Check diketene quality (should be colorless, not yellow). |

| Yellow Product | Oxidation of aniline or impurities. | Use nitrogen atmosphere.[5][6] Recrystallize from Ethanol/Water (80:20).[1] |

| No Reaction | Induction period due to low temp. | Increase initial temp to 60°C before addition. Ensure catalyst is present.[1] |

| Violent Exotherm | Diketene accumulation (delayed initiation). | STOP addition. Wait for temp kick. Do not add more until consumption is verified. |

Characterization

The isolated product, 2',4'-dichloroacetoacetanilide, should be characterized to confirm identity and purity.[1]

-

Appearance: White crystalline powder.[7]

-

Melting Point: Typically 105–107°C (Literature values vary slightly; pure samples are sharp).[1]

-

IR Spectrum (KBr):

-

¹H-NMR (CDCl₃, 400 MHz):

References

-

Organic Syntheses , Coll.[1] Vol. 3, p. 10 (1955); Vol. 21, p. 4 (1941).[1] Acetoacetanilide.[4] Link

-

PubChem Compound Summary . 2,4-Dichloroaniline.[1] National Center for Biotechnology Information. Link[1]

-

World Health Organization (WHO) . Diketene Safety Data Sheet. International Chemical Safety Cards (ICSC).[1][5][7] Link[1]

-

Ullmann's Encyclopedia of Industrial Chemistry . Aniline and Azo Pigments. Wiley-VCH.[1] (General reference for industrial acetoacetylation conditions).

-

Cameo Chemicals . Diketene Reactivity and Safety. NOAA. Link[1]

Sources

- 1. CAS 6358-85-6: Pigment Yellow 12 | CymitQuimica [cymitquimica.com]

- 2. medkoo.com [medkoo.com]

- 3. Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2 | MDPI [mdpi.com]

- 4. chembk.com [chembk.com]

- 5. N-(2,4-Dimethylphenyl)-3-oxobutanamide | C12H15NO2 | CID 222464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(4-Ethoxyphenyl)-3-oxobutanamide | C12H15NO3 | CID 61053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity LC-MS/MS Quantitation of N-(2,4-dichlorophenyl)-3-oxobutanamide

Executive Summary

This application note details a robust, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of N-(2,4-dichlorophenyl)-3-oxobutanamide . This compound is a critical intermediate in the synthesis of azo pigments (e.g., Pigment Yellow series) and a potential degradation impurity in agrochemical and pharmaceutical workflows.

The method utilizes Electrospray Ionization (ESI) in positive mode, leveraging the amide functionality for protonation. Separation is achieved on a C18 stationary phase using a generic acid-buffered mobile phase, ensuring compatibility with standard bioanalytical and environmental screening platforms.

Analyte Profile & Mechanistic Insight

Physicochemical Properties[1][2]

-

IUPAC Name: N-(2,4-dichlorophenyl)-3-oxobutanamide

-

Molecular Weight: 246.09 g/mol [1]

-

Monoisotopic Mass: 244.99 (based on ³⁵Cl)

-

Solubility: Low aqueous solubility; soluble in Acetonitrile (ACN), Methanol (MeOH), and Dimethylformamide (DMF).

-

Acidity: The methylene protons between the two carbonyl groups (β-keto amide) are acidic (pKa ~10), allowing for potential negative ionization. However, positive ionization is selected here for better fragmentation stability and lower background noise in complex matrices.

Ionization & Fragmentation Logic

The method targets the protonated molecular ion [M+H]⁺ at m/z 246.0 . Upon Collision-Induced Dissociation (CID), the molecule undergoes a characteristic cleavage of the amide bond.

-

Primary Transition (Quantifier): Cleavage of the amide bond yields the 2,4-dichloroaniline cation at m/z 162.0 . This is a high-intensity, stable fragment.[3]

-

Secondary Transition (Qualifier): Further loss of a chlorine radical or ring fragmentation from the aniline moiety, or loss of ketene from the parent.

Experimental Protocol

Reagents and Chemicals[13]

-

Reference Standard: N-(2,4-dichlorophenyl)-3-oxobutanamide (>98% purity).

-

Solvents: LC-MS grade Acetonitrile (ACN) and Water.

-

Additives: LC-MS grade Formic Acid (FA).

-

Internal Standard (IS): 2,4-Dichloroaniline-d3 or a structural analog like Acetoacetanilide (if chromatographic resolution is sufficient).

Sample Preparation

-

Stock Solution: Dissolve 1.0 mg of analyte in 1.0 mL of Acetonitrile (Concentration: 1000 ppm). Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standards: Serially dilute Stock Solution with 50:50 ACN:Water (0.1% FA) to generate a calibration curve ranging from 1.0 ng/mL to 1000 ng/mL.

-

Sample Extraction (Solid Matrices):

-

Weigh 1.0 g of sample.

-

Add 5 mL ACN. Vortex for 2 mins.

-

Centrifuge at 10,000 rpm for 5 mins.

-

Filter supernatant through a 0.22 µm PTFE filter.

-

Dilute filtrate 1:1 with water (0.1% FA) prior to injection to match initial mobile phase strength.

-

LC-MS/MS Conditions

Chromatographic Parameters

| Parameter | Setting |

| System | UHPLC System (e.g., Agilent 1290 / Waters Acquity) |

| Column | C18 Reversed Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) |

| Column Temp | 40°C |

| Flow Rate | 0.4 mL/min |

| Injection Vol | 2.0 µL |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10 | Initial equilibration |

| 0.50 | 10 | Hold |

| 3.50 | 95 | Linear Ramp |

| 4.50 | 95 | Wash |

| 4.60 | 10 | Return to Initial |

| 6.00 | 10 | Re-equilibration |

Mass Spectrometry Parameters

| Parameter | Setting |

| Ionization | ESI Positive (+) |

| Capillary Voltage | 3500 V |

| Gas Temp | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer | 40 psi |

MRM Transitions:

| Transition Type | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) | Mechanism |

|---|---|---|---|---|---|

| Quantifier | 246.0 | 162.0 | 100 | 20 | Amide Cleavage (Aniline ion) |

| Qualifier 1 | 246.0 | 127.0 | 100 | 35 | Loss of Cl from Aniline |

| Qualifier 2 | 246.0 | 204.0 | 100 | 10 | Loss of Ketene (CH₂CO) |

(Note: Precursor m/z 246.0 corresponds to the ³⁵Cl isotope. The ³⁷Cl isotope peak at 248.0 can be used for confirmation in high-concentration samples.)

Workflow & Logic Visualization

Experimental Workflow

The following diagram illustrates the critical path from sample preparation to data output.

Figure 1: Step-by-step LC-MS/MS workflow ensuring analyte stability and ionization efficiency.

Fragmentation Pathway

Understanding the fragmentation is crucial for confirming identity.

Figure 2: Proposed fragmentation pathway for N-(2,4-dichlorophenyl)-3-oxobutanamide in ESI+ mode.

Validation & Quality Control

To ensure Scientific Integrity , the following validation parameters must be met:

-

Linearity: The method should demonstrate linearity (

) over the range of 1–1000 ng/mL. -

Recovery: Spike matrices at Low (10 ng/mL), Medium (100 ng/mL), and High (800 ng/mL) levels. Acceptable recovery: 80–120%.

-

Matrix Effect: Compare the slope of the calibration curve in solvent vs. matrix. If suppression >20% is observed, switch to Matrix-Matched Calibration or use a Stable Isotope Labeled (SIL) Internal Standard.

-

Carryover: Inject a blank solvent after the highest standard. Signal should be <20% of the Lower Limit of Quantitation (LLOQ).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Split Peaks | Tautomerism (Keto-Enol) | The |

| Low Sensitivity | Ion Suppression | Check sample cleanliness. Perform a post-column infusion to identify suppression zones. Switch to APCI if matrix is very dirty. |

| Retention Shift | Column Contamination | Wash column with 100% ACN or Isopropanol. Ensure pH of mobile phase is stable (Formic acid is volatile; refresh daily). |

References

-

PubChem. N-(2,4-dichlorophenyl)-3-oxobutanamide Compound Summary. National Library of Medicine. Available at: [Link] (Note: Link directs to the isomer class or specific entry if available; verify CAS 2044-72-6 for 2,5-isomer or search specific CAS for 2,4-isomer).

-

U.S. EPA. Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). Available at: [Link]

-

FDA. Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]

-

Agilent Technologies. Analysis of Phenoxyacetic and Phenoxypropionic Herbicides by LC/MS/MS. (Application Note referencing chlorinated acid analysis). Available at: [Link]

Sources

Application Note: High-Resolution RP-HPLC Analysis of N-(2,4-dichlorophenyl)-3-oxobutanamide

Abstract

This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification and purity analysis of N-(2,4-dichlorophenyl)-3-oxobutanamide (CAS: 2044-76-0).[1][2] This molecule, a critical intermediate in the synthesis of diarylide yellow pigments (e.g., Pigment Yellow 12, 13) and agrochemicals, presents specific chromatographic challenges due to its

The protocol utilizes a high-purity C18 stationary phase with an acidic mobile phase to suppress silanol activity and stabilize the keto-enol equilibrium, ensuring sharp peak shape and resolution from its primary precursor, 2,4-dichloroaniline .[1]

Introduction & Chemical Context

The Analyte

N-(2,4-dichlorophenyl)-3-oxobutanamide (also known as 2',4'-Dichloroacetoacetanilide) consists of a hydrophobic dichlorophenyl ring coupled to a polar acetoacetyl tail.[1][2]

The Analytical Challenge

Two primary mechanisms complicate the analysis of this molecule:

-

Keto-Enol Tautomerism: The

-keto amide moiety exists in equilibrium between keto and enol forms.[1][2] In neutral mobile phases, this interconversion can occur on the same timescale as the separation, leading to peak splitting or band broadening. -

Precursor Separation: The synthesis involves the reaction of 2,4-dichloroaniline with diketene or ethyl acetoacetate.[2] The method must resolve the target amide from the unreacted aniline starting material.

Method Development Strategy

Column Selection (Stationary Phase)

A C18 (Octadecylsilane) column is selected for its ability to leverage the hydrophobic interaction with the dichlorophenyl ring.[2]

-

Critical Feature: The column must be fully end-capped . The amide nitrogen and the carbonyl oxygens can interact with residual silanols on the silica support, causing severe peak tailing. A high-carbon-load, end-capped column blocks these secondary interactions.[1][2]

Mobile Phase Chemistry

-

Solvent B (Organic): Acetonitrile (ACN) is preferred over Methanol due to its lower viscosity (lower backpressure) and sharper peak shapes for aromatic amides.[2]

-

Solvent A (Aqueous): Water with 0.1% Phosphoric Acid (

) .[2]-

Why Acid? Low pH (~2.[2]5) serves two purposes:[1][2][4]

-

Silanol Suppression: Protonates residual silanols (

-

Tautomer Stabilization: Acidic conditions generally stabilize the keto form or accelerate the equilibrium exchange rate beyond the chromatographic timescale, resulting in a single, sharp peak.

-

-

Experimental Protocol

Instrumentation & Reagents[2]

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump, DAD).

-

Reagents: HPLC-grade Acetonitrile, Milli-Q Water, 85% Phosphoric Acid.[1][2]

-

Reference Standards:

Chromatographic Conditions

| Parameter | Setting | Notes |

| Column | C18, 150 mm x 4.6 mm, 5 µm | Rec: Zorbax Eclipse Plus or Waters Symmetry |

| Flow Rate | 1.0 mL/min | Optimized for standard backpressure < 200 bar |

| Temperature | 35°C | Slightly elevated T improves mass transfer |

| Injection Vol | 10 µL | Adjust based on sample concentration |

| Detection | UV @ 254 nm | Primary aromatic absorption band |

| Mobile Phase A | 0.1% | pH ~ 2.2 |

| Mobile Phase B | Acetonitrile | 100% |

Gradient Program

A gradient is necessary to elute the polar impurities early and the hydrophobic target later, followed by a wash.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 80 | 20 | Equilibration / Injection |

| 2.00 | 80 | 20 | Isocratic Hold (Polar impurities) |

| 12.00 | 20 | 80 | Linear Ramp (Elution of Target) |

| 15.00 | 20 | 80 | Wash |

| 15.10 | 80 | 20 | Return to Initial |

| 20.00 | 80 | 20 | Re-equilibration |

Sample Preparation

-

Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (sonicate if necessary).

-

Working Standard: Dilute the Stock 1:10 with Mobile Phase A .

Visualizations

Analytical Workflow

The following diagram outlines the logical flow from sample intake to data reporting.

Figure 1: Step-by-step analytical workflow for N-(2,4-dichlorophenyl)-3-oxobutanamide analysis.

Separation Mechanism

This diagram illustrates the interaction between the analyte and the stationary phase, highlighting the role of the acid modifier.

Figure 2: Mechanistic view of retention.[1][2] The acid modifier protonates silanols, preventing secondary interactions that cause peak tailing.

Validation Parameters (System Suitability)

To ensure the method is performing correctly, the following criteria must be met before running unknown samples:

-

Resolution (

): > 2.0 between 2,4-dichloroaniline (approx. RT 6-7 min) and N-(2,4-dichlorophenyl)-3-oxobutanamide (approx. RT 9-10 min).[1][2] -

Tailing Factor (